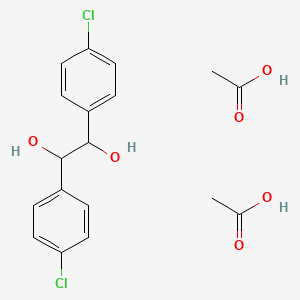
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol is a chemical compound with the molecular formula C14H12Cl2O3 It is known for its unique structure, which includes two chlorophenyl groups attached to an ethane backbone with hydroxyl and acetic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the intermediate compound, which is then further reacted to introduce the hydroxyl and acetic acid groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: Similar structure but lacks the hydroxyl groups.
4-Chlorophenylacetic acid: Contains only one chlorophenyl group and lacks the ethane backbone.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Similar structure but with different functional groups.
Uniqueness
Acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol is unique due to its combination of hydroxyl and acetic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
112927-45-4 |
|---|---|
Molecular Formula |
C18H20Cl2O6 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
acetic acid;1,2-bis(4-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2.2C2H4O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;2*1-2(3)4/h1-8,13-14,17-18H;2*1H3,(H,3,4) |
InChI Key |
OGGYBDVOOSEPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















